molecular formula CH2DC6H4F B1148032 4-Fluorotoluene-α-d1 CAS No. 131088-90-9

4-Fluorotoluene-α-d1

Cat. No.: B1148032
CAS No.: 131088-90-9
M. Wt: 111.14
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Description

4-Fluorotoluene-α-d1, also known as 1-Fluoro-4-methylbenzene-α-d1, is a deuterated derivative of 4-Fluorotoluene. This compound is characterized by the substitution of a hydrogen atom with a deuterium atom at the alpha position. It is commonly used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorotoluene-α-d1 typically involves the deuteration of 4-Fluorotoluene. One common method is the catalytic exchange reaction where 4-Fluorotoluene is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle the high pressure and temperature conditions required for the deuteration reaction. The purity of the final product is ensured through various purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluorotoluene-α-d1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.

    Reduction: Reduction reactions can convert this compound to 4-Fluorotoluene.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid

    Reduction: 4-Fluorotoluene

    Substitution: Various substituted fluorotoluenes depending on the nucleophile used

Scientific Research Applications

4-Fluorotoluene-α-d1 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorotoluene-α-d1 involves its interaction with various molecular targets and pathways. The presence of the deuterium atom can influence the compound’s reactivity and stability. In metabolic studies, the deuterium label allows for the tracking of the compound’s transformation and distribution within biological systems. The fluorine atom can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

4-Fluorotoluene-α-d1 can be compared with other similar compounds such as:

    4-Fluorotoluene: The non-deuterated version, which has similar chemical properties but lacks the deuterium label.

    2-Fluorotoluene: A positional isomer with the fluorine atom at the ortho position.

    3-Fluorotoluene: Another positional isomer with the fluorine atom at the meta position.

    4-Fluorobenzaldehyde: An oxidized derivative of 4-Fluorotoluene.

The uniqueness of this compound lies in its deuterium label, which makes it particularly useful in studies involving isotopic labeling and tracing.

Properties

CAS No.

131088-90-9

Molecular Formula

CH2DC6H4F

Molecular Weight

111.14

Synonyms

1-Fluoro-4-methylbenzene-α-d1;  NSC 8861-α-d1;  p-Fluorotoluene-α-d1

Origin of Product

United States

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